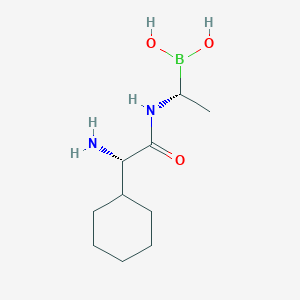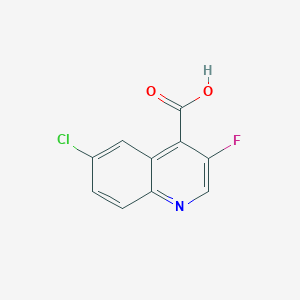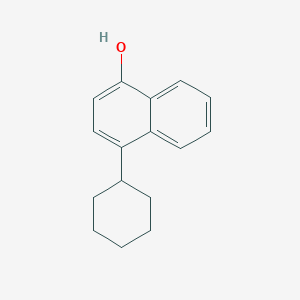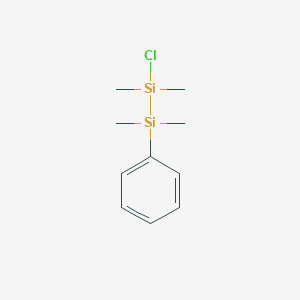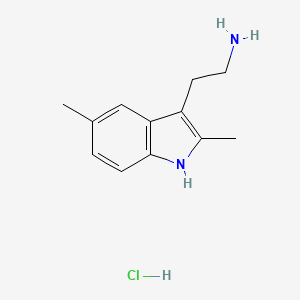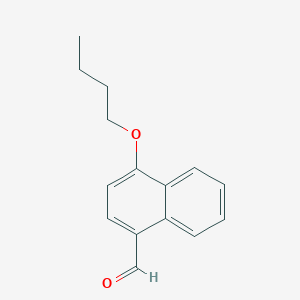
3-(Acetyloxy)-2-amino-1,2,3,7-tetrahydro-1-methyl-6H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-methyl-6-oxo-1H-purin-3(2H,6H,9H)-yl acetate is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-methyl-6-oxo-1H-purin-3(2H,6H,9H)-yl acetate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-amino-1-methyl-6-oxo-1H-purine and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the acetylation process.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-1-methyl-6-oxo-1H-purin-3(2H,6H,9H)-yl acetate may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-methyl-6-oxo-1H-purin-3(2H,6H,9H)-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Amino-1-methyl-6-oxo-1H-purin-3(2H,6H,9H)-yl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-1-methyl-6-oxo-1H-purin-3(2H,6H,9H)-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-methyl-6-oxo-1H-purine: A closely related compound with similar structural features.
2-Amino-6-oxo-1H-purin-3(2H,6H,9H)-yl acetate: Another derivative with slight variations in the molecular structure.
Uniqueness
2-Amino-1-methyl-6-oxo-1H-purin-3(2H,6H,9H)-yl acetate is unique due to its specific functional groups and molecular configuration
Properties
CAS No. |
51732-62-8 |
|---|---|
Molecular Formula |
C8H11N5O3 |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
(2-amino-1-methyl-6-oxo-2,7-dihydropurin-3-yl) acetate |
InChI |
InChI=1S/C8H11N5O3/c1-4(14)16-13-6-5(10-3-11-6)7(15)12(2)8(13)9/h3,8H,9H2,1-2H3,(H,10,11) |
InChI Key |
SLYHBXWHOPUQPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON1C(N(C(=O)C2=C1N=CN2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine](/img/structure/B11882212.png)
![Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-](/img/structure/B11882220.png)
